molecular formula C23H21N3O3 B4081402 N-(1,2-dihydro-5-acenaphthylenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide

N-(1,2-dihydro-5-acenaphthylenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide

Cat. No. B4081402
M. Wt: 387.4 g/mol
InChI Key: WVHCTQNLYHUHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dihydro-5-acenaphthylenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as DPNB, is a chemical compound that has gained attention in the scientific community for its potential applications in various research fields. DPNB is a synthetic compound that belongs to the class of acenaphthylene compounds. It has a molecular weight of 391.46 g/mol and a chemical formula of C24H23N3O3.

Mechanism of Action

The mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide involves its binding to the GPER, which leads to the activation of downstream signaling pathways. Upon binding to the GPER, N-(1,2-dihydro-5-acenaphthylenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide induces the activation of G proteins, which in turn activate intracellular signaling pathways. The activation of these pathways leads to various cellular responses, including the regulation of gene expression, cell proliferation, and survival.
Biochemical and Physiological Effects:
N-(1,2-dihydro-5-acenaphthylenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to have several biochemical and physiological effects in various cell types. In breast cancer cells, N-(1,2-dihydro-5-acenaphthylenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to inhibit cell proliferation and induce apoptosis. In endothelial cells, N-(1,2-dihydro-5-acenaphthylenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. N-(1,2-dihydro-5-acenaphthylenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has also been shown to have anti-inflammatory effects in macrophages and to regulate glucose metabolism in adipocytes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,2-dihydro-5-acenaphthylenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide in lab experiments is its high potency and selectivity for the GPER. This allows for the specific activation of the GPER signaling pathway without affecting other signaling pathways. However, one of the limitations of using N-(1,2-dihydro-5-acenaphthylenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is its relatively low solubility in water, which can make it difficult to use in some experimental setups.

Future Directions

There are several future directions for the use of N-(1,2-dihydro-5-acenaphthylenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide in scientific research. One potential application is in the study of the role of GPER in various physiological processes, including cancer progression, cardiovascular disease, and metabolic disorders. N-(1,2-dihydro-5-acenaphthylenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide can also be used to develop new therapies that target the GPER signaling pathway. Additionally, the synthesis of new analogs of N-(1,2-dihydro-5-acenaphthylenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide can be explored to improve its solubility and potency.

Scientific Research Applications

N-(1,2-dihydro-5-acenaphthylenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been used in various scientific research applications, including the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in cellular signaling and are involved in several physiological processes. N-(1,2-dihydro-5-acenaphthylenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to be a potent and selective agonist for the G protein-coupled estrogen receptor (GPER). GPER is a GPCR that is involved in various physiological processes, including cell proliferation, migration, and survival.

properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c27-23(17-9-11-20(21(14-17)26(28)29)25-12-1-2-13-25)24-19-10-8-16-7-6-15-4-3-5-18(19)22(15)16/h3-5,8-11,14H,1-2,6-7,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHCTQNLYHUHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC=C4CCC5=C4C3=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2-dihydroacenaphthylen-5-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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